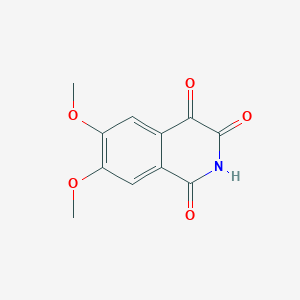
6,7-Dimethoxyisoquinoline-1,3,4(2H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethoxyisoquinoline-1,3,4(2H)-trione is a chemical compound belonging to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The compound is characterized by the presence of methoxy groups at the 6 and 7 positions and a trione functional group at the 1, 3, and 4 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxyisoquinoline-1,3,4(2H)-trione typically involves the use of veratraldehyde as a starting material. The synthetic route includes several steps:
Condensation Reaction: Veratraldehyde undergoes a condensation reaction with an appropriate amine to form an intermediate Schiff base.
Cyclization: The Schiff base is then cyclized under acidic conditions to form the isoquinoline ring.
Oxidation: The resulting isoquinoline derivative is oxidized to introduce the trione functional group at the 1, 3, and 4 positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale The reaction conditions are optimized to ensure high yield and purity of the final product
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxyisoquinoline-1,3,4(2H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the trione group to hydroxyl groups.
Substitution: The methoxy groups at the 6 and 7 positions can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).
Major Products
Oxidation Products: Compounds with additional carbonyl or carboxyl groups.
Reduction Products: Compounds with hydroxyl groups replacing the trione group.
Substitution Products: Isoquinoline derivatives with various functional groups replacing the methoxy groups.
Scientific Research Applications
6,7-Dimethoxyisoquinoline-1,3,4(2H)-trione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxyisoquinoline-1,3,4(2H)-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxyisoquinoline: Lacks the trione functional group but shares the methoxy groups at the 6 and 7 positions.
Papaverine: An isoquinoline derivative with methoxy groups at the 6 and 7 positions and additional functional groups.
Uniqueness
6,7-Dimethoxyisoquinoline-1,3,4(2H)-trione is unique due to the presence of the trione functional group, which imparts distinct chemical reactivity and biological activity compared to other isoquinoline derivatives.
Properties
CAS No. |
62809-04-5 |
|---|---|
Molecular Formula |
C11H9NO5 |
Molecular Weight |
235.19 g/mol |
IUPAC Name |
6,7-dimethoxyisoquinoline-1,3,4-trione |
InChI |
InChI=1S/C11H9NO5/c1-16-7-3-5-6(4-8(7)17-2)10(14)12-11(15)9(5)13/h3-4H,1-2H3,(H,12,14,15) |
InChI Key |
ZSBGPMNTNKLJLA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=O)NC2=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















